DL-THYRONINE

Description

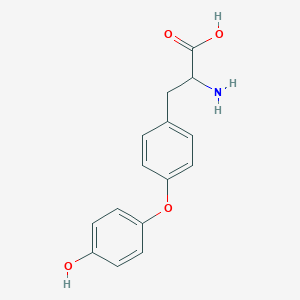

Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of DL-Thyronine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical synthesis pathways for DL-Thyronine, a racemic mixture of the thyroid hormone thyronine. The document outlines the core synthetic strategies, details experimental protocols for key reactions, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound Synthesis

The synthesis of this compound and its derivatives is a cornerstone of medicinal chemistry research, enabling the exploration of thyroid hormone function and the development of therapeutic agents for thyroid-related disorders. Chemical synthesis provides a reliable method for producing thyronine structures, allowing for the introduction of various substituents and isotopic labels to probe biological activity and metabolic pathways. The primary synthetic challenge lies in the construction of the diaryl ether linkage, which is typically achieved through a copper-catalyzed Ullmann condensation reaction. This guide will focus on a common and effective multi-step synthesis commencing from the readily available amino acid, DL-tyrosine.

The Core Synthesis Pathway of this compound

A prevalent and logical pathway for the synthesis of this compound initiates with DL-tyrosine and proceeds through a series of protection, iodination, coupling, and deprotection steps. This strategic sequence ensures high yields and purity of the final product.

The overall synthetic route can be summarized as follows:

-

Protection of DL-Tyrosine: The amino and carboxylic acid functional groups of the starting material, DL-tyrosine, are protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by esterification of the carboxylic acid and acylation of the amino group.

-

Iodination: The protected DL-tyrosine is then subjected to iodination to introduce two iodine atoms onto the phenolic ring at the 3 and 5 positions, yielding a 3,5-diiodo-DL-tyrosine derivative.

-

Ullmann Condensation: The key diaryl ether bond is formed through a copper-catalyzed Ullmann condensation reaction between the 3,5-diiodo-DL-tyrosine derivative and a suitable phenol, such as 4-methoxyphenol.

-

Deprotection: Finally, the protecting groups on the amino and carboxyl functions, as well as the hydroxyl group of the second phenyl ring, are removed to yield the target molecule, this compound.

Below is a diagram illustrating this multi-step synthesis pathway.

Quantitative Data on Synthesis Steps

The following table summarizes the quantitative data, including reaction yields, for the key steps in the synthesis of thyronine derivatives. While the data is primarily derived from the synthesis of L-isomers and labeled analogues, it provides a strong and relevant benchmark for the synthesis of this compound.

| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | N-Boc Protection | L-Tyrosine methyl ester | Di-tert-butyl dicarbonate | N-Boc-L-tyrosine methyl ester | 98 | [1] |

| 2 | Diiodination | N-Boc-L-tyrosine methyl ester | Iodine, Hydrogen peroxide | N-Boc-3,5-diiodo-L-tyrosine methyl ester | 80 | [1] |

| 1 & 2 | Protection & Iodination | ¹³C₉-¹⁵N-L-tyrosine | Boc₂O, SOCl₂, N-Iodosuccinimide | ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine derivative | 59 (over 3 steps) | [2] |

| 3 & 4 | Coupling & Deprotection | ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine derivative | 4-(Triisopropyl)silyloxyphenyl boronic acid, Cu(OAc)₂, TBAF, LiOH, HCl | ¹³C₉-¹⁵N-3,5-Diiodo-L-thyronine | 30 (over 2 steps) | [2] |

| 3 | Ullmann Condensation | N-acetyl-3,5-diiodo-L-tyrosine ethyl ester | 4,4'-dimethoxydiphenyl-iodonium salts, copper | N-acetyl-3,5-diiodo-4-p-methoxy-phenoxy-L-phenylalanine ethyl ester | >90 (for metal complex intermediate) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1 & 2: Protection and Iodination of DL-Tyrosine

This protocol combines the protection of DL-tyrosine and subsequent iodination to form N-acetyl-3,5-diiodo-DL-tyrosine ethyl ester.

Materials:

-

DL-Tyrosine

-

Thionyl chloride

-

Methanol

-

Acetic anhydride

-

Iodine

-

Potassium iodide

-

Aqueous ammonia

Procedure:

-

Esterification: Suspend DL-tyrosine in methanol and cool the mixture in an ice bath. Add thionyl chloride dropwise while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature until the starting material is fully dissolved. Remove the solvent under reduced pressure to obtain the DL-tyrosine methyl ester hydrochloride.

-

N-Acetylation: Dissolve the DL-tyrosine methyl ester hydrochloride in water and cool in an ice bath. Add acetic anhydride and a solution of sodium bicarbonate to maintain a slightly alkaline pH. Stir vigorously until the reaction is complete. Extract the N-acetyl-DL-tyrosine methyl ester with a suitable organic solvent and purify by recrystallization.

-

Iodination: Dissolve the N-acetyl-DL-tyrosine methyl ester in a mixture of methanol and aqueous ammonia. Add a solution of iodine and potassium iodide in water dropwise with stirring. Continue stirring at room temperature until the reaction is complete. Acidify the reaction mixture to precipitate the N-acetyl-3,5-diiodo-DL-tyrosine methyl ester. Filter, wash with water, and dry the product.

Step 3: Ullmann Condensation for Diaryl Ether Formation

The formation of the diaryl ether linkage is a critical step, achieved through a copper-catalyzed Ullmann condensation.

Materials:

-

N-acetyl-3,5-diiodo-DL-tyrosine ethyl ester

-

4-Methoxyphenol

-

Copper powder (activated)

-

Potassium carbonate

-

Pyridine (solvent)

Procedure:

-

To a flask containing activated copper powder and anhydrous potassium carbonate, add a solution of N-acetyl-3,5-diiodo-DL-tyrosine ethyl ester and 4-methoxyphenol in pyridine.

-

Heat the reaction mixture under reflux with constant stirring in an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.

-

Evaporate the pyridine under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with dilute acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-acetyl-4'-methoxy-DL-thyronine ethyl ester.

-

Purify the product by column chromatography.

The mechanism of the Ullmann condensation involves the formation of an organocopper intermediate.

Step 4: Deprotection to Yield this compound

The final step involves the hydrolysis of the ester and amide protecting groups, as well as the demethylation of the 4'-methoxy group.

Materials:

-

N-acetyl-4'-methoxy-DL-thyronine ethyl ester

-

Hydrobromic acid (48%)

-

Acetic acid

Procedure:

-

Dissolve the N-acetyl-4'-methoxy-DL-thyronine ethyl ester in a mixture of 48% hydrobromic acid and glacial acetic acid.

-

Heat the solution at reflux for several hours. This single step cleaves the N-acetyl group, the ethyl ester, and the 4'-methyl ether.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and evaporate the solvents under reduced pressure.

-

Dissolve the residue in water and adjust the pH to the isoelectric point of this compound (around pH 5-6) with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water and ethanol, and dry under vacuum to obtain pure this compound.

Conclusion

The synthesis of this compound from DL-tyrosine is a well-established process that relies on a series of robust and reproducible chemical transformations. The key to a successful synthesis lies in the efficient protection of the reactive functional groups of the starting amino acid, the high-yielding iodination of the aromatic ring, the crucial copper-catalyzed formation of the diaryl ether bond, and the final deprotection to unveil the target molecule. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this compound and its analogues for further scientific investigation and therapeutic development.

References

- 1. pdf.blucher.com.br [pdf.blucher.com.br]

- 2. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Thyronine and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of thyronine and its biologically active derivatives. While DL-thyronine represents the racemic, non-iodinated backbone of thyroid hormones, the vast majority of mechanistic studies have focused on its iodinated L-isomers, such as L-thyroxine (T4) and L-triiodothyronine (T3), which are the endogenously produced, active forms. This document synthesizes the current understanding of their cellular transport, metabolism, and nuclear actions.

Cellular Transport of Thyroid Hormones

The entry of thyroid hormones into target cells is not a simple process of passive diffusion but is mediated by specific transporter proteins. This transport is crucial for regulating intracellular hormone levels.[1][2] Several families of transporters are involved, including Monocarboxylate Transporters (MCTs) and Organic Anion-Transporting Polypeptides (OATPs).[3]

-

MCT8 (SLC16A2): A highly specific and active transporter for T4, T3, reverse T3 (rT3), and 3,3'-diiodothyronine (T2).[3] Mutations in the MCT8 gene lead to Allan-Herndon-Dudley syndrome, a condition characterized by severe psychomotor retardation and abnormal thyroid hormone levels, highlighting its critical role in neuronal development.[1]

-

MCT10 (SLC16A10): Also known as TAT1, this transporter moves aromatic amino acids and is also capable of transporting T3, but not T4.

-

OATP Family (e.g., OATP1C1): These transporters exhibit broader substrate specificity. OATP1C1 is particularly important for transporting T4 across the blood-brain barrier.

The D-isomer of thyronine has been shown to bind to the bilirubin binding site on serum albumin, a major transport protein in the blood, which can influence its distribution and availability.

Caption: Workflow for quantifying thyronine derivatives in serum.

Metabolism via Deiodination

Once inside the cell, thyroid hormones are metabolized by a family of selenoenzymes called deiodinases, which activate or inactivate them by removing specific iodine atoms. This process is a critical control point for local thyroid hormone signaling.

-

Type 1 Deiodinase (D1): Found primarily in the liver and kidneys, D1 can perform both outer and inner ring deiodination. It is involved in producing circulating T3 from T4 and clearing rT3 from the blood.

-

Type 2 Deiodinase (D2): Located in tissues like the brain, pituitary, and brown adipose tissue, D2 exclusively performs outer ring deiodination, converting the prohormone T4 into the biologically active T3. This provides a localized supply of active hormone tailored to the cell's specific needs.

-

Type 3 Deiodinase (D3): This is the primary inactivating deiodinase. It removes an inner ring iodine, converting T4 to the inactive rT3 and T3 to T2, thereby terminating the hormone signal.

Caption: Activation and inactivation of thyroid hormones by deiodinases.

Mechanism of Action at the Nuclear Level

The primary mechanism of action for thyroid hormones is genomic, mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two main genes encoding TRs, THRA and THRB, which give rise to several protein isoforms (e.g., TRα1, TRβ1, TRβ2).

The process involves several key steps:

-

Receptor Heterodimerization: In the nucleus, TRs typically form a heterodimer with the Retinoid X Receptor (RXR).

-

Binding to DNA: This TR/RXR complex binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.

-

Transcriptional Repression (Unliganded State): In the absence of T3, the TR/RXR complex recruits a suite of corepressor proteins (e.g., N-CoR). This complex actively represses the transcription of the target gene.

-

Transcriptional Activation (Liganded State): When T3 enters the nucleus and binds to the TR, it induces a conformational change in the receptor. This change causes the release of the corepressor complex and the recruitment of a coactivator complex, which often includes histone acetyltransferases (HATs). This remodels the chromatin and facilitates the initiation of gene transcription by RNA polymerase.

Caption: T3 binding to the TR/RXR complex on a TRE switches it from a repressor to an activator.

Quantitative Data Summary

The biological activity of thyronine derivatives is highly dependent on their structure, which influences their affinity for transporters, enzymes, and receptors.

Table 1: Receptor Binding and Transporter Affinity

| Compound | Parameter | Value | System | Reference |

|---|---|---|---|---|

| L-Triiodothyronine (T3) | Kd (Nuclear Receptor) | 2 x 10-10 M | Liver Nuclear Receptors | |

| L-Thyroxine (T4) | Kd (Nuclear Receptor) | 2 x 10-9 M | Liver Nuclear Receptors | |

| 3,5-Diiodo-L-thyronine (T2) | Potency vs. T3 | ~500-fold less potent | Displacing [125I]-T3 from TRs | |

| L-Triiodothyronine (T3) | Km (Transporter) | 1.9 µM | SLCO4C1 (Human Kidney) |

| L-Thyroxine (T4) | Km (Transporter) | 90 nM | OATP1C1 (Brain) | |

Table 2: Pharmacokinetic Parameters of Liothyronine (L-T3)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Absorption | ~90% | Oral Administration | |

| Tmax (Time to Peak) | 1.8 ± 0.3 hours | Single Oral Dose | |

| Half-life (Elimination) | ~22.9 ± 7.7 hours | Slow Elimination Phase |

| Protein Binding | >99% | In Plasma | |

Key Experimental Protocols

A. Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound (like a thyronine derivative) for a receptor.

-

Principle: An unlabeled compound (the "competitor") competes with a radiolabeled ligand (e.g., [125I]-T3) for binding to a finite number of receptors (e.g., in vitro translated TRs or nuclear extracts from cells).

-

Methodology:

-

A constant amount of receptor preparation and radiolabeled ligand is incubated in a series of tubes.

-

Increasing concentrations of the unlabeled competitor compound are added to the tubes.

-

After incubation to reach equilibrium, the receptor-bound radioactivity is separated from the free (unbound) radioactivity (e.g., by filtration).

-

The radioactivity in the bound fraction is measured using a gamma counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

-

-

Application: Used to demonstrate that T2 was up to 500-fold less potent than T3 in displacing [125I]-T3 from nuclear receptors.

B. Cell-Based Functional Assays

These assays measure the biological response of cells to a compound, providing a measure of its functional potency.

-

Principle: Quantify a downstream effect of thyroid hormone receptor activation, such as the expression of a target gene.

-

Methodology:

-

A suitable cell line that expresses TRs and a known T3-responsive gene (e.g., GH3 pituitary cells) is cultured.

-

Cells are treated with varying concentrations of the test compound (e.g., T2 or T3).

-

After a set incubation period, the cells are harvested.

-

Total RNA is extracted, and the expression level of a target gene's mRNA (e.g., Growth Hormone mRNA) is quantified using techniques like quantitative PCR (qPCR).

-

A dose-response curve is generated to determine the potency (e.g., EC50) of the compound.

-

-

Application: Used to show that T2 was 100-fold less potent than T3 in stimulating Growth Hormone (GH) mRNA levels in GH3 cells.

C. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific analytical method used for the simultaneous quantification of multiple thyroid hormones and their metabolites in biological samples.

-

Principle: Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

-

Methodology:

-

Sample Preparation: Hormones are extracted from the biological matrix (e.g., serum) and purified, often using solid-phase extraction. Stable isotope-labeled internal standards are added for accurate quantification.

-

Chromatographic Separation: The extract is injected into an HPLC system, where different compounds are separated based on their physicochemical properties as they pass through a column.

-

Ionization: The separated compounds eluting from the column are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are passed into a tandem mass spectrometer. The first mass analyzer selects the "precursor ion" (the parent molecule). This ion is then fragmented, and a second mass analyzer selects a specific "product ion" for detection. This highly specific transition is used for quantification.

-

-

Application: Development of methods to accurately measure concentrations of T4, T3, rT3, 3,3'-T2, and 3,5-T2 in serum and cell culture samples.

References

The Enantiomeric Dichotomy of Thyronine: A Technical Exploration of DL-Thyronine's Biological Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, development, and cellular function. While the biological activities of L-thyroxine (L-T4) and its more potent metabolite, L-triiodothyronine (L-T3), are well-established, the biological significance of the racemic mixture DL-Thyronine and its constituent D-enantiomers remains less understood. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological functions of this compound, with a primary focus on dissecting the distinct roles of its L- and D-isomers. Understanding these differences is paramount for researchers in endocrinology and professionals in drug development, as the stereochemistry of thyronine derivatives can dramatically alter their pharmacodynamic and pharmacokinetic profiles, leading to differential therapeutic effects and side-effect profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding of this nuanced area of thyroid hormone biology.

Core Concepts: The Stereochemistry of Thyronine

This compound is a racemic mixture containing equal amounts of Dextro- (D-) and Levo- (L-) thyronine. The thyroid gland naturally produces and secretes the L-isomers of thyroxine and triiodothyronine[1]. The biological activity of thyroid hormones is primarily attributed to these L-forms, which bind with high affinity to thyroid hormone receptors (TRs) and initiate a cascade of genomic and non-genomic signaling events[2][3].

The D-isomers, on the other hand, have historically been considered less active. However, research has shown that D-thyroxine (Dextrothyroxine) is not biologically inert and exhibits distinct effects, particularly on lipid metabolism, with a different therapeutic window and side-effect profile compared to its L-counterpart[4].

Quantitative Biological Data: A Comparative Analysis

The biological potency of thyronine derivatives is intrinsically linked to their affinity for thyroid hormone receptors (TRα and TRβ) and their subsequent effects on metabolic and cardiovascular parameters. The following tables summarize the available quantitative and qualitative data comparing L-thyroxine, D-thyroxine, and their metabolites.

Table 1: Thyroid Hormone Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Kd or Ki) | Relative Affinity | Source(s) |

| L-Triiodothyronine (L-T3) | TRβ (human) | Ki = 0.49 nM | High | [5] |

| L-Thyroxine (L-T4) | TRβ (human) | Ki = 6.8 nM | Moderate | |

| D-Thyroxine (D-T4) | TRα/TRβ | Lower than L-T4 | Low |

Note: Specific Ki or Kd values for D-Thyroxine are not consistently reported in the literature, but it is generally accepted to have a significantly lower affinity for thyroid hormone receptors compared to L-Thyroxine.

Table 2: Comparative Metabolic and Cardiovascular Effects

| Parameter | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) | Key Findings | Source(s) |

| Metabolic Rate | Potent stimulator | Stimulatory, but less potent than L-T4 | 4 mg of D-thyroxine is equivalent to 0.15 mg of L-thyroxine in stimulating metabolic rate. | |

| Cholesterol Lowering | Moderate | Significant | D-thyroxine was developed as a cholesterol-lowering agent. | |

| Triglyceride Lowering | Moderate | Significant | D-thyroxine effectively lowers triglyceride levels. | |

| Cardiac Stimulation | Significant | Present, but reportedly less than L-T4 at equimolar doses. However, cardiac side effects led to its withdrawal from the market. | D-thyroxine was withdrawn from the market due to cardiac side effects. | |

| TSH Suppression | Potent | Less potent than L-T4 | 4 mg of D-thyroxine showed similar TSH lowering effects as 0.15 mg of L-thyroxine. |

Table 3: Pharmacokinetic Properties

| Parameter | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) | Source(s) |

| Oral Absorption | 40-80% | Data not readily available | |

| Plasma Protein Binding | >99% | High | |

| Metabolism | Deiodination to L-T3 and other metabolites | Presumed to undergo metabolism, but specific pathways are not well-documented. | |

| Elimination Half-life | ~7 days in euthyroid individuals | Data not readily available |

Signaling Pathways of Thyroid Hormones

Thyroid hormones exert their effects through genomic and non-genomic pathways. The canonical genomic pathway involves the binding of L-T3 to nuclear thyroid hormone receptors (TRs), which then act as ligand-inducible transcription factors to regulate gene expression. Non-genomic actions are initiated at the plasma membrane or in the cytoplasm and involve the activation of various signaling cascades, such as the PI3K pathway.

While the primary actions of thyroid hormones are mediated by the L-isomers, D-thyroxine can also interact with these pathways, albeit with different affinities and downstream consequences.

References

The Metabolic Journey of DL-Thyronine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Thyronine, a racemic mixture of the D- and L-enantiomers of thyronine, represents the foundational structure of thyroid hormones. While the metabolic fate of the biologically active L-enantiomers, primarily L-thyroxine (T4) and L-triiodothyronine (T3), has been extensively studied, specific data on the metabolic disposition of the D-enantiomer and the racemic mixture as a whole remains limited in publicly available literature. This technical guide provides a comprehensive overview of the established metabolic pathways of thyronine derivatives, drawing primarily from the extensive research on L-thyronine metabolism as a surrogate for understanding the potential metabolic fate of this compound. The primary metabolic transformations involve deiodination, glucuronidation, and sulfation, which collectively regulate the activation, inactivation, and elimination of these compounds.

Core Metabolic Pathways

The metabolism of thyronine and its iodinated derivatives is a complex process orchestrated by a series of enzymatic reactions predominantly occurring in the liver, kidneys, and peripheral tissues. These pathways are crucial for maintaining thyroid hormone homeostasis.

Deiodination: The Primary Metabolic Switch

Deiodination, the enzymatic removal of iodine atoms, is the most significant pathway in thyroid hormone metabolism. It is catalyzed by a family of selenoenzymes known as deiodinases (D1, D2, and D3), which exhibit distinct tissue distributions and substrate specificities.[1][2][3]

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is responsible for both the activation of T4 to T3 and the inactivation of thyroid hormones through the removal of inner and outer ring iodine atoms.[4][5] It plays a crucial role in producing circulating T3.

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, and brown adipose tissue, D2 is the primary enzyme for the local conversion of T4 to T3, thereby regulating intracellular thyroid hormone levels in a tissue-specific manner.

-

Type 3 Deiodinase (D3): As the principal inactivating deiodinase, D3 catalyzes the removal of an inner ring iodine atom from T4 and T3, converting them to reverse T3 (rT3) and 3,3'-diiodothyronine (T2), respectively.

The sequential deiodination of thyroxine leads to a cascade of metabolites with varying degrees of biological activity.

Conjugation: Facilitating Elimination

To increase their water solubility and facilitate excretion, thyronine and its metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation.

-

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs) mainly in the liver, involves the attachment of glucuronic acid to the phenolic hydroxyl group of iodothyronines. The resulting glucuronide conjugates are then readily excreted into the bile.

-

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate group to the phenolic hydroxyl group of iodothyronines. Sulfation can influence the subsequent deiodination of these molecules.

Metabolites of Thyronine Derivatives

The metabolic transformations of thyronine and its iodinated forms give rise to a variety of metabolites, each with distinct biological properties.

| Metabolite | Precursor(s) | Key Metabolic Pathway | Biological Activity |

| Triiodothyronine (T3) | Thyroxine (T4) | Outer ring deiodination (D1, D2) | Biologically active thyroid hormone |

| Reverse T3 (rT3) | Thyroxine (T4) | Inner ring deiodination (D3) | Inactive metabolite |

| 3,5-Diiodothyronine (3,5-T2) | Triiodothyronine (T3) | Deiodination | Some metabolic activity reported |

| 3,3'-Diiodothyronine (3,3'-T2) | Triiodothyronine (T3), Reverse T3 (rT3) | Deiodination | Generally considered inactive |

| 3-Monoiodothyronine (3-T1) | 3,3'-Diiodothyronine (3,3'-T2) | Deiodination | Inactive |

| Thyronine (T0) | Diiodothyronines (T2) | Deiodination | Inactive |

| Thyronine Glucuronide | Thyronine and its iodinated metabolites | Glucuronidation | Inactive, facilitates excretion |

| Thyronine Sulfate | Thyronine and its iodinated metabolites | Sulfation | Inactive, influences deiodination |

Quantitative Data Summary

While specific pharmacokinetic data for this compound is scarce, the following table summarizes key pharmacokinetic parameters for the well-studied L-thyroxine (L-T4) and L-triiodothyronine (L-T3). This data provides a general framework for understanding the absorption, distribution, and elimination of thyronine compounds.

| Parameter | L-Thyroxine (L-T4) | L-Triiodothyronine (L-T3) |

| Oral Bioavailability | 40-80% | ~95% |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 1-2 hours |

| Plasma Protein Binding | >99% | ~99.7% |

| Volume of Distribution (Vd) | ~10-12 L | ~40 L |

| Elimination Half-life (t1/2) | 6-7 days | 1-2 days |

| Primary Route of Elimination | Biliary/fecal and renal | Biliary/fecal and renal |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the glucuronidation and potential oxidative metabolism of a test compound.

Objective: To determine the in vitro metabolic profile of this compound in human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing this compound, human liver microsomes, and phosphate buffer.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA and/or the NADPH regenerating system.

-

Incubate for a specified time period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the parent compound and potential metabolites using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion of a test compound.

Objective: To characterize the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

-

This compound

-

Wistar rats (male, 8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine and feces collection

-

LC-MS/MS system

Procedure:

-

Acclimatize rats to the experimental conditions.

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of this compound suspended in the vehicle.

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein.

-

Process blood samples to obtain plasma.

-

House the animals in metabolic cages to collect urine and feces for 24 or 48 hours.

-

Analyze plasma, urine, and fecal homogenates for this compound and its potential metabolites using LC-MS/MS.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

The metabolic pathways of thyronine derivatives can be visualized to better understand the complex interplay of enzymes and metabolites.

Caption: Metabolic pathways of thyronine deiodination and conjugation.

References

- 1. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Thyronine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyronine and its iodinated derivatives are critical regulators of metabolism, development, and cellular proliferation. While the signaling roles of the L-isomers of thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodothyronine (T3), have been extensively studied, the specific cellular signaling activities of the racemic mixture DL-thyronine are less well-defined. This technical guide synthesizes the current understanding of thyroid hormone signaling, focusing on the established mechanisms of L-thyronine derivatives as the biologically active components of this compound. It covers both genomic and non-genomic pathways, providing detailed experimental protocols and quantitative data to support further research into the nuanced roles of different thyronine isomers in cellular signaling.

Introduction: The Thyronine Backbone and Cellular Signaling

This compound is a racemic mixture of the D- and L-isomers of thyronine, the fundamental structure of thyroid hormones. The biological activity of thyroid hormones is primarily attributed to the L-isomers, L-thyroxine (T4) and its more potent metabolite, 3,5,3'-triiodothyronine (T3). These hormones exert profound effects on nearly every cell in the body, regulating gene expression and cellular function through a complex network of signaling pathways.

The cellular actions of thyroid hormones are broadly categorized into two main types:

-

Genomic Actions: These are mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which then act as ligand-activated transcription factors to regulate the expression of target genes. This process is typically slower, with effects manifesting over hours to days.

-

Non-genomic Actions: These are initiated at the plasma membrane or in the cytoplasm and occur rapidly, within seconds to minutes. These actions are often mediated by receptors on the plasma membrane, such as integrin αvβ3, and involve the activation of various kinase signaling cascades.

Due to the stereospecificity of the receptors involved, the L-isomers are the primary drivers of these signaling events. The D-isomer of thyronine exhibits significantly lower binding affinity for these receptors and is generally considered to have minimal biological activity. One study on rat thymocytes showed that d,l-thyronine had a very low potency in inhibiting the binding of T3 to plasma membrane receptors[1].

Genomic Signaling Pathways of L-Thyronine Derivatives

The classical mechanism of thyroid hormone action involves the regulation of gene transcription by nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.

Mechanism of Action

-

Cellular Entry and Conversion: T4 and T3 enter the cell via specific transporters. In the cytoplasm, T4 is converted to the more active T3 by deiodinase enzymes.

-

Nuclear Translocation and Receptor Binding: T3 translocates to the nucleus and binds to TRs, which are often heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.

-

Transcriptional Regulation: In the absence of T3, the TR-RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription. The binding of T3 induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes.

Non-Genomic Signaling Pathways of L-Thyronine Derivatives

Thyroid hormones can also elicit rapid cellular responses through non-genomic mechanisms that do not require gene transcription. These pathways are often initiated at the plasma membrane and involve the activation of intracellular signaling cascades.

Integrin αvβ3-Mediated Signaling

A key player in non-genomic thyroid hormone action is the plasma membrane receptor integrin αvβ3. This receptor has distinct binding sites for T4 and T3, leading to the activation of different downstream pathways.

-

T4-Mediated Signaling: The principal ligand for the integrin receptor is L-thyroxine (T4).[2] Binding of T4 to integrin αvβ3 primarily activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway .[2][3] This leads to the phosphorylation of various downstream targets, promoting cell proliferation, angiogenesis, and tumor cell survival.[3]

-

T3-Mediated Signaling: T3 can also bind to integrin αvβ3, though T4 is the primary ligand at this site. T3 binding can activate both the MAPK/ERK and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway . The activation of the PI3K/Akt pathway is involved in various cellular processes, including cell growth, survival, and metabolism.

Effects on Ion Channels and Calcium Signaling

Thyroid hormones have been shown to modulate the activity of various ion channels, leading to changes in intracellular calcium concentrations. These effects are rapid and contribute to the non-genomic actions of these hormones. For instance, L-thyroxine has been shown to activate the intracellular Ca2+ release channel of the sarcoplasmic reticulum in skeletal muscle. In cardiac cells, T3 can augment the influx of Ca2+ through slow Ca2+ channels.

Quantitative Data on Receptor Binding

The affinity of thyronine derivatives for their receptors is a key determinant of their biological activity. The L-isomers consistently show higher affinity than the D-isomers.

| Ligand | Receptor/Binding Protein | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| L-T3 | Nuclear TRβ (human) | Ki = 0.49 nM | |

| L-T4 | Nuclear TRβ (human) | Ki = 6.8 nM | |

| L-T3 | Plasma Membrane (rat thymocytes) - High Affinity Site | Kd = 0.95 nM | |

| L-T3 | Plasma Membrane (rat thymocytes) - Low Affinity Site | Kd = 25 nM | |

| D,L-thyronine | Plasma Membrane (rat thymocytes) | Very low inhibitory potency |

Experimental Protocols

Western Blot Analysis for Kinase Activation

This protocol is designed to assess the activation of MAPK/ERK and PI3K/Akt pathways in response to thyronine treatment.

Materials:

-

Cell line of interest (e.g., human fibroblasts, cancer cell lines)

-

This compound, L-thyroxine, L-triiodothyronine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Treat cells with desired concentrations of thyronine compounds for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vitro Thyroid Hormone Receptor Binding Assay

This protocol can be used to determine the binding affinity of thyronine compounds to thyroid hormone receptors.

Materials:

-

Recombinant thyroid hormone receptor (TRα or TRβ)

-

Radiolabeled T3 (e.g., [¹²⁵I]T3)

-

Unlabeled thyronine compounds (for competition)

-

Binding buffer

-

Filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled thyronine compounds.

-

In a multi-well plate, incubate a fixed concentration of the recombinant TR and radiolabeled T3 with the varying concentrations of the unlabeled competitor compounds.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Transfer the incubation mixture to a filter plate and wash with cold binding buffer to separate bound from free radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the competitor.

-

Calculate the IC50 value and subsequently the Ki (inhibition constant) to determine the binding affinity.

Conclusion and Future Directions

The cellular signaling actions of this compound are predominantly driven by its L-isomer, which engages with a sophisticated network of genomic and non-genomic pathways. While the foundational mechanisms of L-thyroxine and L-triiodothyronine signaling are well-established, further research is warranted to fully elucidate the potential subtle contributions or modulatory effects of the D-isomer. Advanced techniques in mass spectrometry and stereospecific assays will be invaluable in dissecting the metabolism and cellular fate of this compound. A deeper understanding of the distinct roles of thyronine stereoisomers will be crucial for the development of more targeted and effective therapeutic agents for thyroid-related disorders and cancer.

References

- 1. Specific binding sites for the triiodothyronine in the plasma membrane of rat thymocytes. Correlation with biochemical responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nongenomic Actions of Thyroid Hormone: The Integrin Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Thyronine in Thyroid Hormone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development. Their biosynthesis is a complex process centered around the iodination of tyrosine residues on the protein thyroglobulin, a reaction catalyzed by the enzyme thyroid peroxidase (TPO). This technical guide delves into the potential role of DL-thyronine, the fundamental, non-iodinated backbone of thyroid hormones, in the biosynthesis of these vital molecules. While direct experimental evidence detailing the interaction of this compound with thyroid peroxidase is scarce, this document provides a comprehensive overview of the thyroid hormone synthesis pathway, the chemical nature of this compound, and detailed experimental protocols to investigate its potential as a substrate, inhibitor, or modulator of TPO. This guide serves as a foundational resource for researchers aiming to elucidate the role of non-iodinated thyronine precursors in thyroid physiology and pathology.

Introduction: The Thyroid Hormone Biosynthesis Pathway

The synthesis of thyroid hormones is a multi-step process that occurs within the follicular cells of the thyroid gland. The key steps are outlined below and illustrated in the accompanying diagrams.

-

Iodide Trapping: Iodide ions (I-) are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS) located on the basolateral membrane.

-

Iodide Efflux: Iodide then traverses the follicular cell to the apical membrane, where it is transported into the follicular lumen (colloid) by the pendrin transporter.

-

Iodide Oxidation: In the colloid, thyroid peroxidase (TPO), a heme-containing enzyme located on the apical membrane, catalyzes the oxidation of iodide to a reactive iodine species (I⁰ or I⁺). This step requires hydrogen peroxide (H₂O₂) as an oxidizing agent.

-

Organification: The reactive iodine is then incorporated into the tyrosine residues of thyroglobulin (Tg), a large glycoprotein synthesized by the follicular cells and secreted into the colloid. This process, also catalyzed by TPO, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues on the thyroglobulin backbone.

-

Coupling: TPO further catalyzes the coupling of these iodotyrosine residues to form T4 and T3. The coupling of two DIT molecules yields T4, while the coupling of one MIT and one DIT molecule forms T3.

-

Storage and Secretion: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin molecule in the follicular lumen. Upon stimulation by thyroid-stimulating hormone (TSH), the thyroglobulin is endocytosed back into the follicular cell, where it fuses with lysosomes. Proteolytic cleavage of thyroglobulin releases T4 and T3 into the bloodstream.

This compound: The Core Structure

This compound is the racemic mixture of the D- and L-enantiomers of thyronine. Thyronine itself is the fundamental chemical structure from which thyroid hormones are derived. It is composed of a tyrosine molecule and a phenol group linked by an ether bond. The chemical structure of L-thyronine is presented below.

The key distinction between thyronine and the active thyroid hormones is the absence of iodine atoms on the aromatic rings. It is the iodination of the thyronine backbone at specific positions that confers biological activity.

This compound and Thyroid Peroxidase: A Knowledge Gap

Thyroid peroxidase is a key enzyme in thyroid hormone synthesis, catalyzing both the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin. A critical question for researchers is whether the non-iodinated thyronine backbone can interact with TPO. Potential interactions could include:

-

Substrate: Can TPO directly iodinate free this compound?

-

Competitive Inhibitor: Can this compound bind to the active site of TPO and compete with tyrosine residues on thyroglobulin, thereby inhibiting thyroid hormone synthesis?

-

Allosteric Modulator: Can this compound bind to a site other than the active site to modulate TPO activity?

Currently, there is a notable lack of direct experimental data in the scientific literature to definitively answer these questions. One study investigating the binding of a monoclonal antibody to iodinated thyroglobulin found that while various iodinated thyronines and tyrosines could inhibit this binding, non-iodinated thyronine (T0) did not[1]. This suggests that the iodine atoms are crucial for molecular recognition within the context of thyroid hormone synthesis and binding.

Given the absence of direct quantitative data for this compound, the following sections provide detailed experimental protocols that can be employed to investigate its potential role in thyroid hormone biosynthesis.

Quantitative Data on Related Compounds

While data on this compound is lacking, studies on other compounds provide insights into the inhibition of TPO. This data can serve as a benchmark for future experiments with this compound.

| Compound | Type of Inhibition | IC₅₀ or Kᵢ | Assay Method | Reference |

| Propylthiouracil (PTU) | TPO Inhibitor | IC₅₀: ~1.2 µM | Amplex UltraRed Assay | [2] |

| Methimazole (MMI) | TPO Inhibitor | IC₅₀: ~0.11 µM | Amplex UltraRed Assay | [2] |

| Diiodotyrosine (DIT) | Competitive Inhibitor | Inhibition > 5 µM | Thyroglobulin Iodination | [3] |

Experimental Protocols

To investigate the effect of this compound on thyroid hormone biosynthesis, standard in vitro assays for TPO activity can be utilized. The two most common methods are the guaiacol assay and the Amplex UltraRed assay.

Thyroid Peroxidase (TPO) Guaiacol Assay

This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.

Principle: TPO + H₂O₂ + Guaiacol (colorless) → Oxidized TPO + H₂O + Tetraguaiacol (colored)

The increase in absorbance at 470 nm due to the formation of tetraguaiacol is proportional to the TPO activity.

Materials:

-

Purified TPO or thyroid microsomes

-

Potassium phosphate buffer (pH 7.4)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: In a 96-well plate, add the following to each well:

-

50 µL of potassium phosphate buffer

-

50 µL of guaiacol solution

-

40 µL of this compound solution at various concentrations (or vehicle control)

-

20 µL of TPO enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add 50 µL of H₂O₂ solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 470 nm every minute for a total of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). To determine if this compound is an inhibitor, compare the reaction rates in the presence of this compound to the vehicle control. An IC₅₀ value can be calculated from a dose-response curve.

Thyroid Peroxidase (TPO) Amplex UltraRed Assay

This fluorometric assay is a more sensitive alternative to the guaiacol assay.

Principle: TPO + H₂O₂ + Amplex UltraRed (non-fluorescent) → Oxidized TPO + H₂O + Resorufin (fluorescent)

The increase in fluorescence is proportional to TPO activity.

Materials:

-

Purified TPO or thyroid microsomes

-

Potassium phosphate buffer (pH 7.4)

-

Amplex UltraRed reagent

-

Hydrogen peroxide (H₂O₂) solution

-

This compound stock solution

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagent Mix: In a black 96-well plate, add the following to each well:

-

50 µL of TPO enzyme solution in buffer

-

25 µL of this compound solution at various concentrations (or vehicle control)

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Prepare Substrate Mix: In a separate tube, prepare a mix of Amplex UltraRed reagent and H₂O₂ in buffer.

-

Initiate Reaction: Add 25 µL of the substrate mix to each well.

-

Incubate and Measure: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence.

-

Data Analysis: Determine the percent inhibition of TPO activity by comparing the fluorescence of the this compound-treated wells to the vehicle control wells. Calculate the IC₅₀ from a dose-response curve.

Investigating this compound as a Substrate for Iodination

To determine if this compound can be a substrate for TPO-catalyzed iodination, a different experimental setup is required, typically involving high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Principle: Incubate this compound with TPO, iodide, and a hydrogen peroxide generating system. Analyze the reaction mixture for the formation of iodinated thyronines (e.g., monoiodothyronine, diiodothyronine).

Brief Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, glucose, glucose oxidase (to generate H₂O₂), lactoperoxidase or TPO, potassium iodide, and this compound.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., sodium bisulfite).

-

Analysis: Analyze the supernatant by HPLC or LC-MS to identify and quantify any iodinated thyronine products.

Conclusion and Future Directions

This compound represents the fundamental building block of thyroid hormones. While its direct role in thyroid hormone biosynthesis remains largely unexplored, its structural similarity to tyrosine suggests a potential for interaction with thyroid peroxidase. The lack of iodine on its structure, however, may preclude it from being a significant substrate or a potent inhibitor, as suggested by indirect evidence.

The experimental protocols provided in this guide offer a clear path for researchers to systematically investigate the interaction between this compound and TPO. Such studies are crucial for a complete understanding of the substrate specificity of TPO and the potential regulatory roles of non-iodinated precursors in thyroid physiology. Future research in this area could reveal novel mechanisms of thyroid gland function and potentially identify new targets for therapeutic intervention in thyroid disorders.

References

- 1. Iodination of human thyroglobulin (Tg) alters its immunoreactivity. II. Fine specificity of a monoclonal antibody that recognizes iodinated Tg - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Properties of DL-Threonine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential α-amino acid, possesses two chiral centers, giving rise to four stereoisomers. This guide focuses on the two principal enantiomers, L-Threonine and D-Threonine, which constitute the racemic mixture DL-Threonine. While L-Threonine is a fundamental component of proteins in higher organisms and plays crucial roles in metabolism, immune function, and cellular signaling, its enantiomer, D-Threonine, is largely absent from protein synthesis in eukaryotes but is found in microorganisms. Understanding the distinct physicochemical properties, biological activities, and signaling pathways of each enantiomer is critical for applications in drug development, nutritional science, and biotechnology. This document provides a comprehensive overview of these properties, detailed experimental methodologies for their characterization, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties

The enantiomers of threonine exhibit identical physical properties such as melting point and solubility in achiral environments. However, their interaction with plane-polarized light (optical activity) is equal in magnitude but opposite in direction. The properties of the racemic mixture, DL-Threonine, often differ from those of the pure enantiomers.

Table 1: Comparative Physicochemical Data of Threonine Enantiomers

| Property | L-Threonine | D-Threonine | DL-Threonine |

| Molecular Formula | C₄H₉NO₃[1] | C₄H₉NO₃[2] | C₄H₉NO₃[1] |

| Molecular Weight | 119.12 g/mol [3] | 119.12 g/mol | 119.12 g/mol [1] |

| Melting Point | ~256 °C (decomposes) | ~274 °C (decomposes) | ~244 °C (decomposes) |

| Specific Rotation [α] | -28.3° (c=6, H₂O, 20°C) | +28.0° (c=6, H₂O) | 0° ± 1.0° (c=6, H₂O, 20°C) |

| Water Solubility | 97.0 g/L (at 25°C) | 50 g/L | 201 g/L (at 25°C) |

| pKa₁ (-COOH) | 2.09 - 2.63 | 2.19 (Predicted) | 2.09 (at 25°C) |

| pKa₂ (-NH₃⁺) | 9.10 - 10.43 | Not specified | Not specified |

Biological Roles and Significance

L-Threonine: The Proteinogenic Enantiomer

L-Threonine is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from dietary sources. Its biological functions are extensive and vital.

-

Protein Synthesis: L-Threonine is a key building block for numerous proteins, including structural proteins like collagen and elastin, which are crucial for the health of skin and connective tissues. It is also a component of tooth enamel protein.

-

Immune Function: It plays an integral role in the immune system by supporting the production of antibodies and promoting the proliferation of lymphocytes.

-

Metabolism: L-Threonine is essential for the proper metabolism of fats in the liver. It also serves as a precursor for the synthesis of other amino acids, notably glycine and serine.

-

Nervous System: It contributes to the production of neurotransmitters, such as serotonin and glycine, which are vital for brain function and mental health.

-

Intestinal Health: L-Threonine is required for the synthesis of mucin, a glycoprotein that forms the protective mucus layer in the intestines.

L-Threonine is not merely a structural component but also acts as a signaling molecule, notably influencing cell growth and proliferation. It activates several key signaling cascades, including the PI3K/Akt, MAPK, and mTOR pathways. These pathways are central to regulating the G1/S phase transition of the cell cycle. L-Threonine-induced activation of the PI3K/Akt pathway can stimulate the mTOR complex 1 (mTORC1), which in turn activates downstream effectors like p70S6K and 4E-BP1 to promote protein synthesis and cell growth.

References

DL-Thyronine as a Precursor in Metabolic Pathways: A Technical Guide

Introduction

Thyronine and its iodinated derivatives, known as iodothyronines, are tyrosine-based hormones fundamental to regulating metabolism, growth, and development in vertebrates.[1][2] While the core structure is thyronine (T0), the metabolic pathways of significant biological interest revolve around its iodinated forms, primarily L-thyroxine (T4) and 3,5,3'-triiodothyronine (T3).[1][3] T4 serves as the principal prohormone secreted by the thyroid gland, which is subsequently converted in peripheral tissues to the more biologically active T3.[4] This conversion and subsequent inactivation are tightly regulated by a series of metabolic processes. This document provides a technical overview of the primary metabolic pathways where iodothyronines act as precursors and substrates, the quantitative aspects of these reactions, and the experimental methodologies used to study them. Although the term DL-thyronine refers to a racemic mixture, the enzymatic pathways in the body are stereospecific, primarily metabolizing the L-isomers of thyroid hormones.

Biosynthesis and Regulation of Thyroid Hormones

The synthesis of thyroid hormones is a multi-step process occurring within the follicular cells of the thyroid gland, orchestrated by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary to secrete thyroid-stimulating hormone (TSH). TSH then acts on the thyroid gland to stimulate the synthesis and release of T4 and T3. These circulating hormones, in turn, exert negative feedback on the hypothalamus and pituitary to maintain homeostatic balance.

The synthesis pathway begins with the uptake of dietary iodide, which is then oxidized and coupled to tyrosine residues on the thyroglobulin (Tg) protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). The enzyme thyroperoxidase (TPO) catalyzes the subsequent coupling of these precursors to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule), which remain attached to the thyroglobulin backbone and are stored as colloid in the follicular lumen. Upon stimulation by TSH, this colloid is endocytosed, and the thyroglobulin is proteolytically cleaved, releasing T4 and T3 into the bloodstream.

Major Metabolic Pathways

Once released, thyroid hormones are metabolized through several key pathways that modulate their activity and facilitate their excretion. The three primary pathways are deiodination, glucuronidation, and sulfation.

Deiodination is the most critical pathway for both the activation and inactivation of thyroid hormones. This process is catalyzed by a family of selenoenzymes known as deiodinases (DIOs).

-

Type 1 Deiodinase (D1): Found predominantly in the liver, kidneys, and thyroid. D1 can perform both outer ring deiodination (ORD) to convert T4 to active T3 and inner ring deiodination (IRD) to inactivate hormones. It plays a major role in producing circulating T3 and clearing reverse T3 (rT3) from the blood.

-

Type 2 Deiodinase (D2): Located in tissues like the brain, pituitary, and brown adipose tissue, D2 exclusively catalyzes ORD, converting T4 to T3 for local, intracellular use. This allows for tissue-specific control of thyroid hormone signaling, independent of circulating T3 levels.

-

Type 3 Deiodinase (D3): This is the primary inactivating deiodinase. It catalyzes IRD, converting T4 to the inactive metabolite rT3 and T3 to 3,3'-diiodothyronine (T2). D3 is crucial during development to protect tissues from excessive thyroid hormone exposure.

Glucuronidation is a phase II detoxification reaction that conjugates glucuronic acid to iodothyronines, increasing their water solubility and facilitating their excretion into bile. This reaction can occur on both the phenolic hydroxyl and carboxyl groups of the thyronine structure. Several UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A3, UGT1A8, and UGT1A10, are involved in this process, with varying activities toward T4 and T3.

Sulfation, another conjugation pathway, involves the addition of a sulfate group to the phenolic hydroxyl group of iodothyronines. This process is catalyzed by sulfotransferase enzymes (SULTs). Sulfation is not merely an excretory pathway; it significantly alters the substrate's affinity for deiodinases. For instance, sulfation of T4 and T3 strongly promotes their inactivation via inner ring deiodination by D1, marking it as a key step in the irreversible degradation of thyroid hormone.

Quantitative Data and Pharmacokinetics

The metabolic fate and activity of thyronine derivatives are governed by the kinetics of the enzymes involved and the pharmacokinetic properties of the hormones themselves.

Table 1: Key Enzymes in Thyronine Metabolism

| Enzyme Family | Specific Enzyme | Primary Function | Primary Location(s) |

|---|---|---|---|

| Deiodinases | Type 1 (D1) | T4 to T3 conversion; rT3 clearance | Liver, Kidney, Thyroid |

| Type 2 (D2) | Local T4 to T3 conversion (activation) | Brain, Pituitary, Brown Adipose Tissue | |

| Type 3 (D3) | T4 and T3 inactivation | Central Nervous System, Placenta, Skin | |

| Glucuronosyltransferases | UGT1A1, UGT1A3 | T4 and T3 glucuronidation for excretion | Liver, Jejunum, Kidney [190 in 7] |

| UGT1A8, UGT1A10 | T4 and T3 glucuronidation | Extrahepatic tissues |

| Sulfotransferases | SULT1E1 | T4, T3, and metabolite sulfation | Uterus, Liver, Kidney |

Table 2: Pharmacokinetic Properties of L-Thyroxine (T4) and L-Triiodothyronine (T3)

| Parameter | L-Thyroxine (T4) | L-Triiodothyronine (T3) |

|---|---|---|

| Oral Absorption | Up to 80% | ~90-95% |

| Time to Peak Serum Conc. (Tmax) | 2 - 4 hours | 1.8 - 2.5 hours |

| Plasma Half-Life | ~7.9 days (190 hours) | ~0.8 days (19 hours) |

| Plasma Protein Binding | >99% | ~99.7% |

Studies comparing the thyromimetic activity of various iodothyronines have revealed significant differences in potency. For example, 3,5-diiodo-L-thyronine (T2) was found to be 100-fold less potent than T3 in stimulating growth hormone mRNA in GH3 cells, yet nearly equivalent in downregulating TRβ2 mRNA, highlighting selective activity. In vivo, T2 was only 27% as effective as T3 in suppressing circulating TSH at doses that produced equivalent induction of hepatic malic enzyme.

Experimental Protocols

The analysis of thyronine metabolism relies on sensitive and specific analytical techniques.

Protocol 1: In Vitro Glucuronidation Assay This method is used to assess the activity of UGT enzymes in metabolizing thyroid hormones.

-

Incubation: T4 or T3 is incubated with human liver microsomes, which contain a pool of UGT enzymes, in the presence of the cofactor UDP-glucuronic acid (UDPGA).

-

Reaction Conditions: Incubations are typically performed at a physiological pH (e.g., 7.4) and temperature (37°C). Studies have shown that pH can influence the type of glucuronide formed (phenolic vs. acyl).

-

Quenching & Extraction: The reaction is stopped, and the mixture is purified to separate the metabolites from the parent compound and matrix components. This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.

-

Analysis: The resulting extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific T4 and T3 glucuronide conjugates formed.

Protocol 2: LC-MS/MS Analysis of Thyroid Hormone Metabolites Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying multiple iodothyronines and their metabolites from biological samples due to its high sensitivity and specificity.

-

Sample Preparation: Biological samples (e.g., cell culture media, serum) undergo an extraction process, such as liquid-liquid extraction, to isolate the analytes of interest and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column is used to separate the different thyronine derivatives based on their hydrophobicity.

-

Mass Spectrometry Detection: As the separated compounds elute from the HPLC column, they are ionized (typically via electrospray ionization, ESI) and enter a tandem mass spectrometer.

-

Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, allowing for highly selective and sensitive quantification against a standard curve.

Conclusion

The thyronine backbone is central to a complex metabolic system that precisely regulates thyroid hormone activity. While L-thyroxine (T4) is the primary precursor secreted by the thyroid, its biological impact is dictated by a cascade of metabolic pathways, principally deiodination, glucuronidation, and sulfation. These pathways, driven by specific enzyme families, determine the local and systemic availability of the highly active hormone T3 and ensure the timely inactivation and clearance of hormonal products. Understanding these precursor-substrate relationships and the methodologies used to probe them is critical for researchers in endocrinology and for the development of therapeutics targeting metabolic and thyroid-related disorders.

References

Investigating the Physiological Role of D-thyronine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, development, and cellular function. While the physiological roles of the levorotatory (L) isomers of thyroxine (L-T4) and triiodothyronine (L-T3) are well-established, the physiological significance of their dextrorotatory (D) counterparts, such as D-thyronine, is less understood. This technical guide provides a comprehensive overview of the current scientific understanding of the physiological role of D-thyronine, with a focus on its differential effects compared to L-thyronine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Molecular Interactions: Binding to Thyroid Hormone Receptors

The physiological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), of which there are two major isoforms, TRα and TRβ. The binding affinity of D-thyronine to these receptors is significantly lower than that of L-thyronine.

| Ligand | Receptor Isoform | Binding Affinity (Kd, nM) | Reference |

| L-Triiodothyronine (L-T3) | TRβ1 | 0.06 | [1] |

| L-Thyroxine (L-T4) | TRβ1 | 2 | [1] |

| D-Thyroxine (D-T4) | Not specified | Lower than L-T4 | Inferred from multiple sources |

The reduced binding affinity of D-thyronine for nuclear TRs is a key determinant of its distinct physiological profile, leading to attenuated genomic effects compared to L-thyronine.

Signaling Pathways

The actions of thyroid hormones can be broadly categorized into genomic and non-genomic pathways. While the genomic pathway is well-characterized for L-thyronine and involves the regulation of gene expression through nuclear TRs, the signaling cascades activated by D-thyronine are less clear. However, evidence suggests that thyroid hormones, in general, can elicit rapid, non-genomic effects.

Non-Genomic Signaling of Thyroid Hormones

Non-genomic actions of thyroid hormones are initiated at the plasma membrane, cytoplasm, or mitochondria and involve the activation of various protein kinase cascades. These pathways are implicated in the regulation of ion channels, pumps, and cellular metabolism.[2][3]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dextrothyroxine therapy for the disordered lipid metabolism of preclinical hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of DL-Thyronine with Thyroid Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones are critical regulators of metabolism, development, and cellular function, primarily through their interaction with nuclear thyroid hormone receptors (TRs), TRα and TRβ. While the interactions of the iodinated thyronines, L-triiodothyronine (T3) and L-thyroxine (T4), are well-characterized, the activity of the non-iodinated backbone, thyronine, and its stereoisomers (D- and L-Thyronine) is less understood. This technical guide provides a comprehensive overview of the molecular mechanisms of TR activation and details the experimental protocols required to assess the binding and functional activity of DL-Thyronine. Due to a scarcity of published quantitative data for this compound's interaction with nuclear TRs, this document serves as a methodological framework, presenting established data for natural ligands as a benchmark and providing the necessary protocols for researchers to generate this data for thyronine analogs.

Introduction: Thyroid Hormone Receptors and Their Ligands

Thyroid Hormone Receptors (TRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] There are two major isoforms, TRα and TRβ, encoded by separate genes, which in turn have several splice variants.[2][3] These receptors play crucial roles in mediating the genomic effects of thyroid hormones.[4]

The primary endogenous ligands for TRs are:

-

L-Triiodothyronine (T3): The most biologically active form of thyroid hormone, binding to TRs with high affinity.[5]

-

L-Thyroxine (T4): Considered a prohormone, it is converted to T3 in peripheral tissues and binds to TRs with a lower affinity than T3.

TRs typically form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes. In the absence of a ligand, the TR-RXR heterodimer often binds to corepressor proteins, silencing gene transcription. Ligand binding induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivator proteins, which initiates the transcription of target genes.

This compound represents the basic, non-iodinated chemical structure of thyroid hormones. Understanding its potential interaction with TRs is fundamental to structure-activity relationship (SAR) studies and the design of novel synthetic ligands.

Quantitative Data on Ligand Interaction with Thyroid Hormone Receptors

Precise quantitative data is essential for comparing the potency and efficacy of different ligands. The primary metrics are binding affinity (Kd, Ki) and functional activity (EC50, IC50).

The following tables summarize representative data for the natural ligands, T3 and T4, to serve as a benchmark for comparison.

Table 1: Binding Affinity of Natural Ligands to Thyroid Hormone Receptors

| Ligand | Receptor | Binding Affinity (Kd or Ki) (nM) | Assay Type | Source |